2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile
Description
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile is a benzonitrile derivative featuring a nitro (-NO₂) group at the 5-position and a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) substituent at the 2-position of the benzene ring. Its molecular formula is C₁₄H₁₀N₂O₂S, with a molecular weight of 270.31 g/mol (calculated based on atomic masses). Structural analysis of such compounds often relies on crystallographic software like SHELX for refinement and validation .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-10-2-5-13(6-3-10)19-14-7-4-12(16(17)18)8-11(14)9-15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXAXMHFNMNONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile typically involves the reaction of 4-methylthiophenol with 5-nitro-2-chlorobenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Substitution: Bases such as sodium hydride or potassium carbonate are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences and similarities between 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile and structurally related compounds:
Key Observations
Substituent Effects: Sulfanyl vs. Amino: Replacing the sulfanyl group in the target compound with an amino group (as in ) reduces molecular weight by ~17 g/mol and alters hazard classification (irritant). Chlorine vs. Methyl: The chlorine-substituted analog exhibits higher molecular weight (290.72 vs.
Structural Geometry: The butterfly-shaped thiadiazole derivative demonstrates how non-planar conformations (e.g., 46.3° dihedral angle) influence crystal packing and intermolecular interactions. In contrast, the target compound’s benzonitrile core is likely planar, promoting π-π stacking.
Biological Activity: While the pyridazinone derivative shows anti-inflammatory activity, the target compound’s bioactivity remains uncharacterized. Structural differences (e.g., pyridazinone vs. benzonitrile cores) highlight the importance of heterocyclic systems in drug design.
Crystallographic Analysis :
- SHELX software is critical for refining crystal structures of compounds like the thiadiazole derivative , ensuring accurate determination of lattice parameters (e.g., a=16.8944 Å, b=4.1959 Å).
Biological Activity
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile, with the CAS number 849458-07-7, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
- Molecular Formula : C13H10N2O2S
- Molecular Weight : 250.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit such effects through inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit tumor cell proliferation. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of the sulfanyl group suggests potential anti-inflammatory activity, possibly through the modulation of cytokine production and inhibition of inflammatory mediators.
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Anticancer Activity :
- A study on structurally similar compounds revealed that modifications in the aromatic rings significantly enhanced anticancer activity against various cancer cell lines. The introduction of electron-withdrawing groups like nitro may increase the potency by stabilizing reactive intermediates during metabolic activation .
- Antimicrobial Studies :
- Inflammation Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
